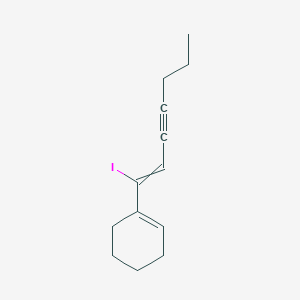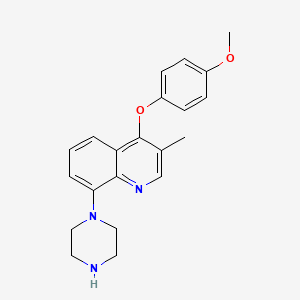![molecular formula C9H13BrOSi B14198170 4-[(Bromomethyl)(dimethyl)silyl]phenol CAS No. 922517-10-0](/img/structure/B14198170.png)
4-[(Bromomethyl)(dimethyl)silyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Bromomethyl)(dimethyl)silyl]phenol is an organosilicon compound with the molecular formula C9H13BrOSi. This compound features a phenol group substituted with a bromomethyl and a dimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bromomethyl)(dimethyl)silyl]phenol typically involves the bromomethylation of phenol followed by silylation. One common method includes the reaction of phenol with bromomethyl dimethylsilane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Bromomethyl)(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: The silyl group can be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include quinones.
Reduction: Products include cyclohexanols
Wissenschaftliche Forschungsanwendungen
4-[(Bromomethyl)(dimethyl)silyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-[(Bromomethyl)(dimethyl)silyl]phenol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The silyl group can stabilize intermediates in these reactions, enhancing their efficiency. In cross-coupling reactions, the silyl group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Chloromethyl)(dimethyl)silyl]phenol
- 4-[(Iodomethyl)(dimethyl)silyl]phenol
- 4-[(Methyl)(dimethyl)silyl]phenol
Uniqueness
4-[(Bromomethyl)(dimethyl)silyl]phenol is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
922517-10-0 |
|---|---|
Molekularformel |
C9H13BrOSi |
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
4-[bromomethyl(dimethyl)silyl]phenol |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
OTLZGCABJSAYFV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CBr)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
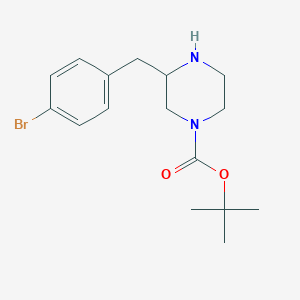
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
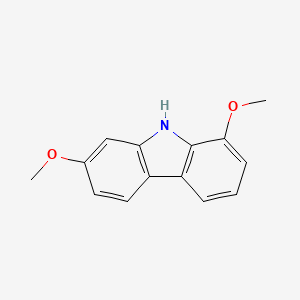
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
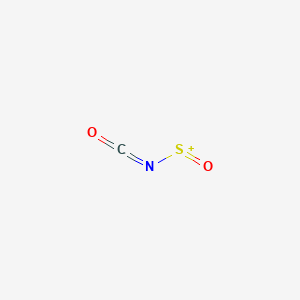

![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
